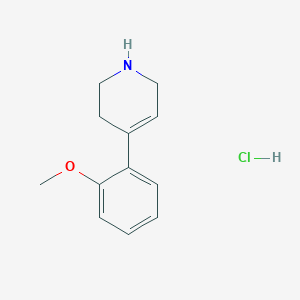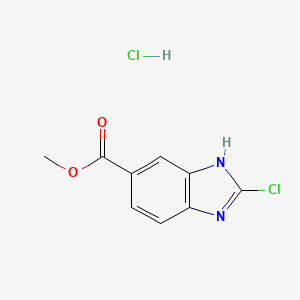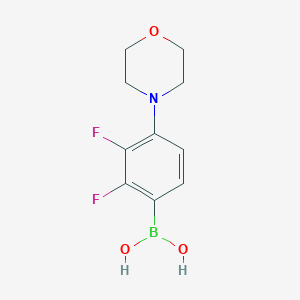
2,3-Difluoro-4-morpholinophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-morpholinophenylboronic acid is an organoboron compound with the molecular formula C10H12BF2NO3 and a molecular weight of 243.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a morpholine ring. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
作用机制
Target of Action
The primary target of 2,3-Difluoro-4-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds . These bonds are crucial for the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-morpholinophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves crystallization or chromatography to remove impurities and obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2,3-Difluoro-4-morpholinophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), inert atmosphere, temperature (80°C to 120°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), ambient temperature.
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), temperature (50°C to 100°C).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.
科学研究应用
2,3-Difluoro-4-morpholinophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the morpholine ring.
2,3-Difluoro-4-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the morpholine ring.
Phenylboronic acid: Lacks the fluorine atoms and morpholine ring, making it less reactive in certain reactions.
Uniqueness
2,3-Difluoro-4-morpholinophenylboronic acid is unique due to the presence of both fluorine atoms and a morpholine ring, which enhance its reactivity and selectivity in cross-coupling reactions. The fluorine atoms increase the electron-withdrawing nature of the compound, while the morpholine ring provides steric hindrance and additional functionalization possibilities .
属性
IUPAC Name |
(2,3-difluoro-4-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO3/c12-9-7(11(15)16)1-2-8(10(9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFBNSJBFKOGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)N2CCOCC2)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(furan-2-yl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B2850742.png)
![N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2850746.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2850748.png)
![(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2850750.png)


![(2E)-2-(nitromethylidene)piperidin-3-yl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2850753.png)
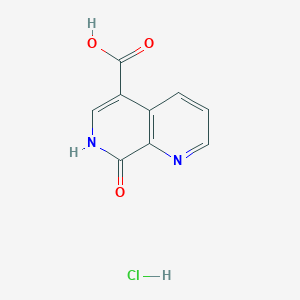
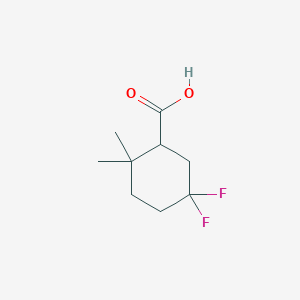
![(2E)-N-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2850759.png)
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate](/img/structure/B2850760.png)
![1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2850761.png)
